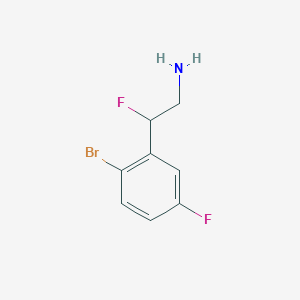
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Overview
Description
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring and an amine group attached to an ethan-1-amine backbone. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with 2-fluorobenzene, followed by bromination at the 2-position and subsequent introduction of the amine group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of halogen substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-one.
Reduction: Formation of 2-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(2-Chloro-5-fluorophenyl)-2-fluoroethan-1-amine
2-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
2-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine
Uniqueness: 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDIUQFVXZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


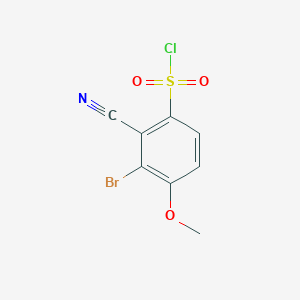
![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)
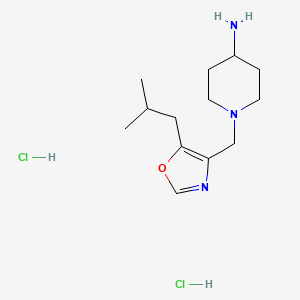
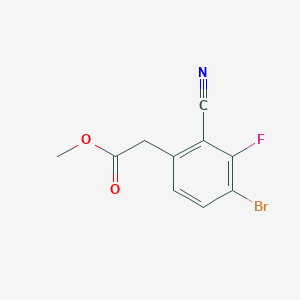
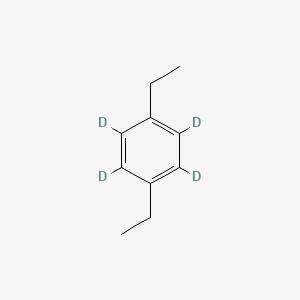
![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)
![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)
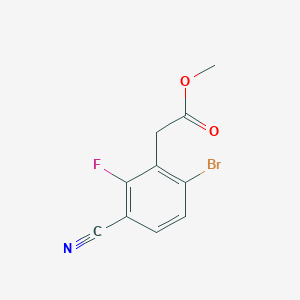

![1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)


